molecular formula C21H19FN2O4 B2712392 N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-87-9

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2712392
CAS No.: 868678-87-9
M. Wt: 382.391
InChI Key: JXHCOTLPIMPKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule based on a 1,2-dihydropyridine-3-carboxamide core, a scaffold recognized for its diverse biological potential in medicinal chemistry research. While the specific biological data for this analog is not fully established, its core structure is closely related to compounds that have been investigated as potent and selective inhibitors of kinase targets, including the Met kinase superfamily . The molecular architecture, featuring the dihydropyridine core substituted with an ethoxyphenyl amide and a fluorobenzyloxy group, is designed to confer specific binding properties and metabolic stability for research applications. Similar structures have been shown to demonstrate significant efficacy in cellular models, suppressing proliferation, migration, and colony formation in certain cancer cell lines . This compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety and regulatory guidelines.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)28-14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHCOTLPIMPKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-ethoxyaniline with 2-fluorobenzyl chloride under basic conditions to form the intermediate N-(4-ethoxyphenyl)-2-fluorobenzylamine. This intermediate is then reacted with 2-oxopyridine-3-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of dihydropyridine compounds exhibit potent anticancer activity. For instance, a related compound was shown to induce complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This suggests that N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess similar anticancer properties due to structural similarities with other effective compounds .

Mineralocorticoid Receptor Modulation

Recent studies indicate that 1,4-dihydropyridine derivatives can act as non-steroidal antagonists of the mineralocorticoid receptor (MR). This receptor plays a crucial role in regulating blood pressure and electrolyte balance. Compounds with similar structures have been identified as selective MR antagonists, suggesting potential applications for this compound in treating conditions related to hypertension and heart failure .

Selectivity and Potency

The structure of this compound allows for modifications that can enhance selectivity for specific biological targets. For example, substitutions at certain positions on the dihydropyridine ring have been shown to improve both potency and selectivity against various kinases, which are critical in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of compounds within this class is crucial for their development as therapeutic agents. Studies suggest that modifications can lead to improved bioavailability and reduced toxicity, making them suitable candidates for further clinical evaluation .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated complete tumor stasis in a gastric carcinoma model with a structurally similar compound .
Mineralocorticoid Receptor Study Identified selectivity against other nuclear receptors; potential for treating hypertension .
Structure-Activity Relationship Assessment Showed that specific substitutions enhance kinase selectivity and potency .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

BMS-777607: A Met Kinase Inhibitor

Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Differences:

  • Substituents: BMS-777607 replaces the (2-fluorophenyl)methoxy group with a 4-fluorophenyl at position 1 and introduces a 2-amino-3-chloropyridin-4-yloxy chain on the phenyl ring.
  • Biological Activity: BMS-777607 is a selective inhibitor of the Met kinase superfamily, demonstrating oral efficacy in preclinical models. The 2-amino-3-chloropyridin-4-yloxy group is critical for Met kinase binding, while the 4-ethoxy group enhances metabolic stability .

Implications :
The target compound’s (2-fluorophenyl)methoxy group may reduce kinase selectivity compared to BMS-777607, as bulkier substituents at position 1 could sterically hinder binding to Met’s ATP pocket. However, the ethoxyphenyl carboxamide might improve solubility or bioavailability .

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure :
Features a 4'-chlorobiphenyl group instead of ethoxyphenyl and fluorophenylmethoxy substituents.
Key Differences :

  • Applications : Used in agrochemical research (e.g., fungicidal activity), highlighting the role of aromatic substituents in modulating biological target specificity .

Implications :
The target compound’s ethoxyphenyl and fluorophenylmethoxy groups likely confer a balance between hydrophobicity and electronic effects, which could optimize receptor affinity compared to the chlorobiphenyl analog .

Pyrazolo[4,3-c]pyridine Carboxamides ()

Examples :

  • N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • 5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Key Differences :

Implications :
The dihydropyridine core in the target compound may offer improved π-stacking interactions in enzyme active sites compared to pyrazolo-pyridine derivatives, though this requires experimental validation .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity/Use Reference
Target Compound 366.39 1-[(2-Fluorophenyl)methoxy], 4-ethoxyphenyl Research chemical (undisclosed)
BMS-777607 511.89 1-(4-Fluorophenyl), 2-amino-3-chloropyridin-4-yloxy Met kinase inhibitor
N-(4'-Chlorobiphenyl-2-yl) analog 353.79 4'-Chlorobiphenyl Agrochemical research
Pyrazolo[4,3-c]pyridine carboxamide (e.g., 923682-25-1) Varies 5-Ethyl/benzyl, cycloheptyl Preclinical drug discovery

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine in the target compound and BMS-777607): Enhance binding to hydrophobic pockets and improve metabolic stability . Ethoxy vs. Chloro/Amino Groups: Ethoxy substituents (target compound) may reduce toxicity compared to chloro or amino groups (BMS-777607) but could lower kinase affinity .
  • Heterocyclic Core :
    • Dihydropyridine (target compound) vs. pyrazolo-pyridine (): The former’s planar structure may favor intercalation or π-π interactions in enzyme binding sites, while the latter’s fused rings could restrict conformational mobility .

Biological Activity

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer treatment. This article reviews its biological activity, relevant research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by the following molecular formula:

C21H22FNO3C_{21}H_{22}FNO_3

This structure includes an ethoxy group, a fluorophenyl moiety, and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that this compound acts primarily as a Met kinase inhibitor . Met (hepatocyte growth factor receptor) is implicated in various cancers, making its inhibition a target for therapeutic intervention. The compound has shown promising results in preclinical studies.

In Vitro Studies

  • Antitumor Activity :
    • In a study involving human gastric carcinoma xenografts (GTL-16), the compound demonstrated complete tumor stasis upon oral administration. This suggests significant potential as an antitumor agent due to its ability to inhibit Met-dependent pathways .
  • Kinase Inhibition :
    • The compound was shown to selectively inhibit Met kinase with improved potency compared to other analogs. Substitutions on the pyridine ring enhanced both enzyme potency and aqueous solubility, which are critical for drug development .

In Vivo Studies

The compound has advanced into phase I clinical trials due to its favorable pharmacokinetic profile and preclinical safety data. This progression indicates confidence in its therapeutic potential against cancers reliant on Met signaling pathways .

Research Findings and Case Studies

StudyFindings
GTL-16 Xenograft Model Demonstrated complete tumor stasis with oral administration of the compound .
Kinase Selectivity Showed improved selectivity for Met kinase over other kinases, indicating potential for reduced side effects compared to less selective inhibitors .
Phase I Trials Indicated favorable safety profiles and pharmacokinetics, leading to further investigation in human subjects .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of related compounds within the same class:

  • Minimum Inhibitory Concentration (MIC) :
    • Some derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial properties .
  • Biofilm Formation Inhibition :
    • Compounds have been noted for their ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections where biofilms are prevalent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.